2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-7-9-13(10-8-11)15-16(20-22-19-15)18-17(21)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJBSUSHQWUBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the formation of the oxadiazole ring followed by its attachment to the benzamide core. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The benzamide and oxadiazole rings can undergo substitution reactions to introduce new substituents, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,2,5-oxadiazole derivatives in cancer treatment. For instance, compounds similar to 2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide have shown promising results in inhibiting cancer cell proliferation in various models. Notably:
- In vitro studies demonstrated that derivatives exhibited selective cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Some compounds reached IC50 values in the micromolar range, indicating significant anticancer potential .
- Mechanism of Action : These compounds may induce apoptosis through the activation of caspase pathways or by disrupting cellular signaling involved in proliferation .
Antimicrobial Properties
The oxadiazole derivatives have also been investigated for their antimicrobial activities. Research indicates that certain analogs possess bactericidal effects against multi-drug resistant strains of bacteria:
- A study reported that specific oxadiazole compounds demonstrated effective inhibition zones against Gram-positive bacteria, outperforming traditional antibiotics .
Neurological Applications
Compounds containing the oxadiazole structure have been explored for their effects on neurological disorders:
- Some derivatives have been identified as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in conditions like Alzheimer's disease and schizophrenia. These compounds can enhance receptor activity without directly activating them .
Case Study 1: Anticancer Activity Evaluation
A recent investigation into various oxadiazole derivatives included this compound. The study assessed cytotoxicity against multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Apoptosis induction |
| Similar Derivative | HeLa | 2.41 | Caspase activation |
These findings suggest that this compound could serve as a lead structure for further development in anticancer therapies .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of various oxadiazole derivatives:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 20–25 |
| Standard Antibiotic | Metronidazole | 14–17 |
The results indicated that the oxadiazole derivative showed superior antimicrobial activity compared to conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, emphasizing substituent variations on the benzamide and oxadiazole-attached phenyl rings:
Key Observations:
Substituent Position and Bioactivity: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzamide or oxadiazole phenyl ring enhance antiplasmodial and antiproliferative activities. For example, compound 11 (4-CF₃) exhibits notable antiproliferative properties, while nitro-substituted analogs (e.g., compounds 42, 43) show antiplasmodial potency .
Physicochemical Properties: Melting points correlate with crystallinity and solubility. For instance, compound 43 (3-F, 174°C) has a higher melting point than 42 (3-CH₃, 158°C), suggesting stronger intermolecular interactions due to fluorine’s electronegativity .
Synthetic Accessibility :
- Most analogs are synthesized via nucleophilic acyl substitution between an oxadiazole-3-amine and substituted benzoyl chlorides under basic conditions (e.g., NaH in DMF) . Yields vary significantly; for example, compound 11 was obtained in 19% yield, reflecting challenges in introducing bulky substituents like -CF₃ .
Antiproliferative Activity:
- Compound 11 (4-CF₃) demonstrated antiproliferative activity, with its trifluoromethyl group likely enhancing binding to hydrophobic pockets in target enzymes . The target compound’s 2-methyl group may exhibit similar hydrophobic interactions but with reduced electron-withdrawing effects.
Antiplasmodial Activity:
- Nitro-substituted analogs (e.g., 42, 43) showed potent antiplasmodial activity, attributed to the -NO₂ group’s redox-active properties . The absence of nitro groups in the target compound suggests a different mechanism of action, possibly relying on steric modulation.
Spectroscopic and Analytical Data
- HRMS and NMR : All analogs were characterized via HRMS, ¹H/¹³C NMR, and IR spectroscopy. For example, compound 43 displayed distinct ¹⁹F-NMR signals at δ -63.63 ppm for its CF₃ group , while methyl groups typically resonate at δ 2.3–2.5 ppm in ¹H NMR .
- Stability : The oxadiazole core remains intact under synthetic conditions, as confirmed by consistent HRMS data across analogs .
Biological Activity
2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic compound belonging to the oxadiazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an oxadiazole ring and a benzamide moiety. The molecular formula is , with a molecular weight of 351.4 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
The compound has shown promising biological activities in various studies, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been reported to inhibit the growth of a range of pathogens by disrupting essential biosynthetic pathways in bacteria. For instance, studies have shown that the compound inhibits bacterial lipid biosynthesis, leading to cell death.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin. In vitro studies revealed that the compound induces apoptosis in cancer cells through mechanisms involving the upregulation of p53 and activation of caspase pathways.
Table 1: Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 pathway |
| U-937 (Leukemia) | 0.12 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 2.78 | Disruption of lipid biosynthesis |
| HeLa (Cervical) | 0.65 | Activation of caspase-3 mediated apoptosis |
Case Study: Anticancer Efficacy
A study focusing on the efficacy of this compound against human breast adenocarcinoma (MCF-7) cells reported an IC50 value of 15.63 µM. Flow cytometry analysis indicated that the compound effectively induced apoptosis in a dose-dependent manner. The mechanism involved the activation of p53 and subsequent caspase-3 cleavage, highlighting its potential as a therapeutic agent in cancer treatment .
Comparative Studies
In comparative studies with other oxadiazole derivatives, this compound exhibited superior cytotoxic activity against multiple cancer cell lines. For example, derivatives with similar structures showed IC50 values ranging from 0.12 to 2.78 µM against various cancer types, suggesting that modifications in the chemical structure can significantly influence biological activity .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through p53 signaling leads to programmed cell death.
- Inhibition of Key Enzymes : The compound has been observed to inhibit enzymes involved in lipid biosynthesis and other critical metabolic pathways in pathogens.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide?
- Methodology : A common approach involves refluxing substituted benzaldehyde derivatives with intermediates like 4-amino-1,2,5-oxadiazoles in ethanol under acidic conditions (e.g., glacial acetic acid). Post-reaction, solvent removal under reduced pressure and recrystallization yield the product . For purity, high-performance liquid chromatography (HPLC) and elemental analysis (CHN) are recommended .
- Key Considerations : Optimize reaction time (typically 4–8 hours) and stoichiometric ratios to minimize by-products.
Q. How is the compound characterized for purity and structural confirmation?
- Analytical Techniques :
- Spectroscopy : UV-Vis, IR, and NMR (¹H/¹³C) to confirm functional groups and substituent positions .
- Elemental Analysis : CHN analysis verifies molecular composition (e.g., C 30.51%, N 47.46%, H 1.69% as per theoretical values) .
- Chromatography : HPLC with ≥95% purity thresholds ensures batch consistency .
Q. What biological activities have been reported for this compound?
- Documented Properties :
- Antimicrobial Activity : Demonstrated against Gram-positive bacteria and fungi via agar diffusion assays .
- Antitumor Potential : Inhibits cancer cell proliferation in vitro, possibly through tubulin polymerization disruption .
- Mechanistic Insights : The 1,2,5-oxadiazole ring may enhance membrane permeability, while the benzamide moiety contributes to target binding .
Advanced Research Questions
Q. How can researchers address low yields during synthesis of the 1,2,5-oxadiazole intermediate?
- Troubleshooting :
- Catalyst Optimization : Use SnCl₂·2H₂O in acetic acid for efficient nitro-to-amine reduction, achieving ~70% yield .
- Solvent Effects : Replace ethanol with DMF or THF to improve solubility of aromatic intermediates .
- By-Product Mitigation : Employ column chromatography for post-reaction purification .
Q. How to resolve contradictions in reported biological activity data across studies?
- Experimental Design :
- Assay Standardization : Use consistent cell lines (e.g., HeLa for antitumor assays) and control compounds .
- Stability Tests : Monitor compound degradation in buffer solutions via LC-MS to correlate bioactivity with intact molecule presence .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residues affecting cytotoxicity) .
Q. What is the role of the 1,2,5-oxadiazole ring in biochemical interactions?
- Structural Insights :
- Hydrogen Bonding : The oxadiazole nitrogen atoms participate in N–H⋯N interactions, stabilizing ligand-receptor complexes (e.g., tubulin binding) .
- Electron-Deficient Core : Enhances π-π stacking with aromatic residues in enzyme active sites .
- Comparative Studies : Replace the oxadiazole with 1,3,4-oxadiazole to assess changes in binding affinity .
Q. How can metabolic stability of this compound be improved for therapeutic use?
- Chemical Modifications :
- Trifluoromethyl Substitution : Introduce CF₃ groups to reduce oxidative metabolism, as seen in analogues with extended half-lives .
- Prodrug Design : Mask polar groups (e.g., amides) with acetylated promoieties to enhance oral bioavailability .
Q. What are the best practices for safe handling and disposal?
- Safety Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
